
1,1-Dibromo-2-chloroethane
Descripción general
Descripción
1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with the molecular formula C2H2Br2Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the ethane backbone.
Métodos De Preparación
1,1-Dibromo-2-chloroethane can be synthesized through several methods. One common synthetic route involves the halogenation of ethane. In this process, ethane is reacted with bromine and chlorine under controlled conditions to produce this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial production of this compound often involves the use of large-scale reactors where ethane is continuously fed into the system along with bromine and chlorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1,1-Dibromo-2-chloroethane undergoes various types of chemical reactions, including substitution, elimination, and addition reactions.
Substitution Reactions: In these reactions, one of the halogen atoms (bromine or chlorine) is replaced by another atom or group. Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) or ammonia (NH3).
Elimination Reactions: These reactions involve the removal of a halogen atom along with a hydrogen atom, resulting in the formation of a double bond. For example, heating this compound with a strong base like potassium hydroxide (KOH) can lead to the formation of a vinyl halide.
Addition Reactions: The compound can also undergo addition reactions where new atoms or groups are added to the carbon-carbon bond. For instance, reacting this compound with hydrogen gas (H2) in the presence of a catalyst can result in the formation of ethane.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2-chloroethane has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various halogenated compounds. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its mutagenic and carcinogenic properties. Research is conducted to understand its interactions with DNA and other cellular components.
Medicine: While not commonly used in medicine, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs that target specific molecular pathways.
Industry: It is used in the production of flame retardants, pesticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-2-chloroethane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of adducts. This can result in DNA damage, protein modification, and disruption of cellular processes. The exact pathways involved depend on the specific context and the concentration of the compound.
Comparación Con Compuestos Similares
1,1-Dibromo-2-chloroethane can be compared with other halogenated ethanes, such as 1,2-Dibromoethane and 1,1,1-Trichloroethane.
1,2-Dibromoethane: This compound has two bromine atoms attached to adjacent carbon atoms. It is also used in organic synthesis and has similar reactivity to this compound.
1,1,1-Trichloroethane: This compound has three chlorine atoms attached to the ethane backbone. It is used as a solvent and in the production of other chemicals. Its reactivity differs from this compound due to the presence of three chlorine atoms.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which gives it distinct reactivity and applications compared to other halogenated ethanes.
Propiedades
IUPAC Name |
1,1-dibromo-2-chloroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVTPPSMMFBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868255 | |
| Record name | 1,1-Dibromo-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27949-36-6, 73506-94-2 | |
| Record name | 1,1-Dibromo-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, dibromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



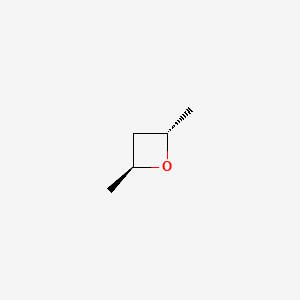

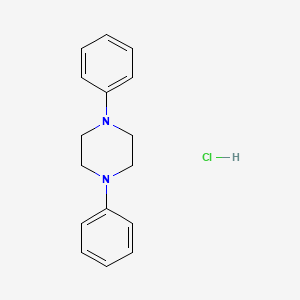


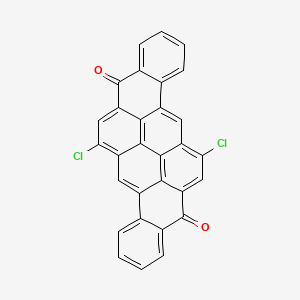
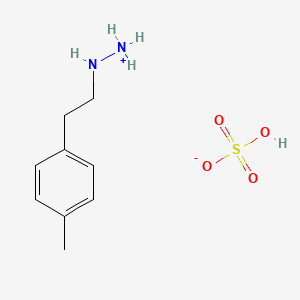
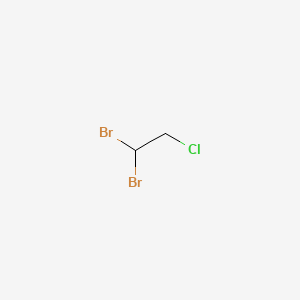
![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)

![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)

